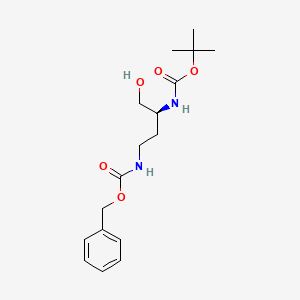

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Description

Structural Characteristics and Nomenclature

The molecular architecture of (S)-2-(tert-butyloxycarbonylamino)-4-(benzyloxycarbonylamino)-1-butanol is defined by its precise stereochemical configuration and carefully positioned functional groups that enable its role as a versatile synthetic intermediate. The compound possesses the molecular formula C17H26N2O5 with a molecular weight of 338.4 grams per mole, establishing its substantial molecular framework that accommodates multiple functional domains. The systematic name tert-butyl (S)-(4-amino-1-hydroxybutan-2-yl)carbamate reflects the compound's core structural elements, including the chiral center at the second carbon position that defines its (S)-configuration. This stereochemical specification is crucial for biological activity and synthetic applications, as the (S)-configuration ensures compatibility with naturally occurring amino acid systems and enhances the compound's utility in pharmaceutical applications.

The compound's structural complexity is further evident in its International Union of Pure and Applied Chemistry name: benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate, which systematically describes each functional component and their spatial relationships. The molecule features a four-carbon aliphatic chain as its backbone, with the primary alcohol functionality positioned at the terminal carbon, providing a reactive site for further derivatization. The stereochemical center at the second carbon bears the tert-butyloxycarbonyl protecting group, while the fourth carbon is functionalized with the benzyloxycarbonyl-protected amino group. This arrangement creates a molecule with distinct reactivity profiles at different positions, enabling selective chemical transformations.

The stereochemical integrity of this compound is maintained through careful synthetic protocols that preserve the (S)-configuration throughout the preparation process. The optical rotation value of [α]D = -28 ± 2° when measured at a concentration of 1 gram per 100 milliliters in methanol serves as a critical quality control parameter, confirming both the stereochemical purity and the overall integrity of the molecular structure. This optical activity measurement is particularly important in pharmaceutical applications where stereochemical purity directly correlates with biological activity and therapeutic efficacy.

Historical Context and Developmental Significance

The development of (S)-2-(tert-butyloxycarbonylamino)-4-(benzyloxycarbonylamino)-1-butanol emerges from the rich historical evolution of protecting group chemistry, representing the culmination of decades of innovation in synthetic methodology. The benzyloxycarbonyl protecting group, incorporated within this compound's structure, traces its origins to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced benzyl chloroformate for amino group protection. This innovation became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, developed in collaboration with Max Bergmann, which represented the first successful method of controlled peptide chemical synthesis and dominated worldwide procedures for twenty years until the 1950s. The historical significance of this protecting group cannot be overstated, as it essentially initiated the distinct field of synthetic peptide chemistry and was hailed as a revolutionary advancement that enabled systematic peptide construction.

The tert-butyloxycarbonyl protecting group represents a later but equally significant advancement in protecting group technology, emerging as an acid-labile alternative that offered complementary reactivity to the base-stable benzyloxycarbonyl system. The combination of these two protecting groups within a single molecule reflects the evolution toward orthogonal protection strategies, where multiple functional groups can be selectively protected and deprotected under different conditions without mutual interference. This orthogonal approach became particularly valuable in complex synthetic sequences where precise control over functional group reactivity is essential for achieving high yields and selectivity.

The specific compound (S)-2-(tert-butyloxycarbonylamino)-4-(benzyloxycarbonylamino)-1-butanol represents a sophisticated application of these historical protecting group methodologies, designed to address modern synthetic challenges in pharmaceutical and bioorganic chemistry. Its development reflects the contemporary emphasis on chiral synthesis and stereochemical control, incorporating lessons learned from decades of peptide synthesis and drug development. The compound's utility in modern applications stems from its ability to serve as a versatile building block that can be selectively modified at different positions, enabling the construction of complex molecular architectures with precise stereochemical control.

The historical trajectory from simple protecting group chemistry to sophisticated multifunctional intermediates like this compound illustrates the progressive sophistication of synthetic methodology. Early protecting group strategies focused primarily on temporary masking of reactive functionalities, but modern applications demand precise stereochemical control, orthogonal reactivity, and compatibility with diverse reaction conditions. This compound embodies these advanced requirements, serving as a testament to the evolutionary development of synthetic organic chemistry from its foundational principles to current state-of-the-art methodologies.

Core Functional Groups: tert-butyloxycarbonyl and benzyloxycarbonyl Protecting Groups

The tert-butyloxycarbonyl protecting group represents one of the most widely utilized acid-labile protecting groups in contemporary organic synthesis, offering exceptional stability under basic conditions while remaining readily removable under acidic conditions. This protecting group can be efficiently installed on amines using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide under aqueous conditions, or alternatively using 4-dimethylaminopyridine as the base in acetonitrile solution. The acid-labile nature of the tert-butyloxycarbonyl group enables its selective removal using strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, with the deprotection mechanism proceeding through formation of a tert-butyl cation intermediate that subsequently fragments to release carbon dioxide and the free amine.

The deprotection mechanism of tert-butyloxycarbonyl groups involves several carefully orchestrated steps that ensure clean removal without side reactions. Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection method that is particularly useful when other deprotection conditions prove too harsh for sensitive substrates. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the resulting silyl ester to form the carbamic acid, and finally decarboxylation to yield the free amine. This multi-step process ensures complete removal of the protecting group while minimizing potential side reactions that could compromise the integrity of other functional groups within the molecule.

The benzyloxycarbonyl protecting group complements the tert-butyloxycarbonyl system by providing orthogonal reactivity patterns that enable selective deprotection strategies. Installation of the benzyloxycarbonyl group typically employs benzyl chloroformate under basic conditions, with common procedures including treatment with sodium carbonate in water at zero degrees Celsius, magnesium oxide in ethyl acetate at elevated temperatures, or using diisopropylethylamine and scandium trifluoromethanesulfonate in acetonitrile. The benzyloxycarbonyl group exhibits remarkable stability under acidic conditions that readily remove tert-butyloxycarbonyl groups, but can be selectively cleaved through hydrogenolysis or treatment with strong acids such as hydrogen fluoride or hydrogen bromide in acetic acid.

The orthogonal nature of these protecting groups within (S)-2-(tert-butyloxycarbonylamino)-4-(benzyloxycarbonylamino)-1-butanol enables sophisticated synthetic strategies where one amino group can be selectively deprotected while leaving the other intact. This selectivity is particularly valuable in peptide synthesis and drug development applications where precise control over functional group reactivity is essential for achieving desired synthetic outcomes. The benzyloxycarbonyl group's resistance to the acidic conditions used for tert-butyloxycarbonyl removal, combined with the tert-butyloxycarbonyl group's stability under the hydrogenolysis conditions used for benzyloxycarbonyl cleavage, provides synthetic chemists with exceptional flexibility in designing complex synthetic sequences.

Properties

IUPAC Name |

benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMOCVXNGYHGJK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation and Boc Protection of (S)-2-Amino-1-butanol

One of the most straightforward approaches involves starting from the commercially available (S)-(+)-2-amino-1-butanol. The synthesis typically proceeds through the following steps:

Step 1: Boc Protection of the Amino Group

The amino group of (S)-(+)-2-amino-1-butanol is protected using di-tert-butyl dicarbonate (Boc2O) in an anhydrous solvent such as dichloromethane (DCM). The reaction is conducted at low temperature (0°C) to control the reaction rate and prevent side reactions. The process involves:

(S)-(+)-2-Amino-1-butanol + Boc2O → (S)-2-(Boc-amino)-1-butanolThe reaction is stirred overnight, then worked up with aqueous ammonium hydroxide to remove excess Boc2O and by-products, followed by extraction and purification.

Step 2: Introduction of the Z-Amino Group

The Z-amino group (Z-alkene or Z-alkene precursor) can be introduced via selective amination or through a subsequent functionalization step, such as azide reduction or amine coupling, depending on the specific synthetic route.

This method aligns with the procedure outlined in chemical synthesis literature, where Boc protection is achieved efficiently with high yields, often approaching 100% under optimized conditions.

Boc Protection via Carbamate Formation

According to chemical synthesis reports, including those documented in patent literature, Boc protection of amino alcohols can be achieved through carbamate formation:

-

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C initially, then stirred at room temperature

- Reagents: Boc2O (Boc anhydride), base such as triethylamine or sodium bicarbonate

-

(S)-2-Amino-1-butanol + Boc2O + Base → (S)-2-(Boc-amino)-1-butanol

The process typically yields high purity compounds suitable for subsequent functionalization steps.

Alternative Route: Enzymatic or Asymmetric Synthesis

Some research suggests employing chiral catalysts or enzymatic methods to obtain the (S)-enantiomer with high stereoselectivity before Boc protection. These methods involve:

- Enzymatic resolution of racemic mixtures

- Asymmetric catalysis for stereoselective amination

However, these approaches are more complex and less commonly used for large-scale synthesis.

Summary of Synthetic Routes

| Route | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Route 1 | (S)-(+)-2-Amino-1-butanol | Boc2O, base | 0°C to room temp, overnight | ~100% | Direct Boc protection |

| Route 2 | Racemic amino alcohol | Chiral catalyst or enzymatic resolution | Variable | High enantiomeric purity | Stereoselective synthesis |

| Route 3 | Functionalized precursors | Amine coupling agents | Mild conditions | Variable | Functional group modifications |

Research Findings and Data

- Reaction Efficiency: Boc protection of amino alcohols is highly efficient, with yields often exceeding 95% under optimized conditions, as reported in patent literature and chemical synthesis reviews.

- Purity and Characterization: The protected amino alcohols are characterized via NMR, IR, and mass spectrometry, confirming the formation of the Boc carbamate with minimal side products.

- Scale-up Considerations: The process is scalable, with industrial syntheses employing continuous flow reactors to improve safety and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Z protecting groups using acids like trifluoroacetic acid (TFA) for Boc and hydrogenation for Z.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Common Reagents and Conditions

Deprotection: TFA for Boc removal, hydrogenation for Z removal.

Substitution: Nucleophiles such as halides or amines.

Oxidation: PCC or other mild oxidizing agents.

Major Products

Deprotected Amines: Resulting from the removal of Boc and Z groups.

Substituted Derivatives: Formed by replacing the hydroxyl group with other functional groups.

Oxidized Products: Aldehydes or ketones formed from the oxidation of the hydroxyl group.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is widely recognized as a crucial building block in peptide synthesis. It facilitates the formation of complex peptide structures by providing both amino and hydroxyl functionalities necessary for coupling reactions. The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild conditions, enabling the synthesis of diverse peptide sequences while minimizing side reactions .

Drug Development

Targeting Biological Pathways

This compound's unique structural features enhance its utility in drug development. Researchers leverage its properties to design molecules that can selectively interact with specific biological targets, aiding in the development of new therapeutic agents. Its ability to form stable interactions with proteins makes it an attractive candidate for optimizing lead compounds in medicinal chemistry .

Biotechnology

Enzyme Inhibitors and Bioactive Molecules

In the realm of biotechnology, this compound is employed in the design of enzyme inhibitors and other bioactive molecules. Its incorporation into various biochemical pathways allows researchers to explore novel mechanisms of action and develop innovative solutions for biological challenges .

Medicinal Chemistry

Optimizing Lead Compounds

The compound plays a pivotal role in medicinal chemistry, particularly in optimizing lead compounds for enhanced efficacy and selectivity. By modifying existing structures with this compound, chemists can improve pharmacokinetic properties and reduce toxicity, making it a valuable tool in drug formulation .

Research on Amino Acid Derivatives

Advancements in Protein Interactions

this compound is instrumental in studying amino acid derivatives, contributing to advancements in understanding protein interactions and functions. Its structural characteristics allow for the exploration of how modifications at the amino acid level can influence protein behavior, which is critical for both basic research and therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptide structures; selective deprotection capability. |

| Drug Development | Valuable for designing molecules targeting specific biological pathways; enhances lead optimization. |

| Biotechnology | Used in designing enzyme inhibitors and bioactive molecules; aids in exploring novel biochemical mechanisms. |

| Medicinal Chemistry | Optimizes lead compounds to improve efficacy and reduce toxicity; valuable in drug formulation processes. |

| Amino Acid Research | Facilitates studies on amino acid derivatives; enhances understanding of protein interactions. |

Case Study 1: Peptide Synthesis Optimization

In a study published by RSC Publishing, researchers demonstrated how this compound was utilized to synthesize a series of peptides with varying lengths and functionalities. The results indicated that the use of this compound significantly improved yields compared to traditional methods, showcasing its effectiveness as a building block .

Case Study 2: Drug Development

A recent investigation into new anti-cancer agents highlighted the role of this compound in modifying lead compounds to enhance their selectivity towards cancer cell lines. The study reported improved therapeutic indices, validating the compound's utility in drug design .

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol primarily involves its role as a protected intermediate in chemical reactions. The Boc and Z groups protect the amino functionalities, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amines can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares S-2-(Boc-amino)-4-(Z-amino)-1-butanol with structurally related Boc-protected amino alcohols and derivatives:

Key Observations:

Dual Protection: The target compound uniquely combines Boc and Z groups, enabling orthogonal deprotection (acid-labile Boc vs. hydrogenolysis-sensitive Z). This contrasts with 1-Cbz-amino-2-Boc-amino-isopentane (Boc + Cbz) and simpler Boc-only derivatives like 2-(Boc-amino)-1-propanol .

Stereochemical Specificity: The S-configuration in the target compound and (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic acid is critical for chiral recognition in drug synthesis, unlike racemic or R-configured analogs .

Molecular Weight and Solubility: Higher molecular weight (338.4 vs. 175.22 in propanol derivatives) may reduce solubility in polar solvents, necessitating specialized formulation .

Stability and Handling

- Target Compound : Requires argon/vacuum packaging due to hygroscopicity and air sensitivity .

- (R)-2-(Boc-amino)-1-propanol: Stable at 0–6°C, indicating lower sensitivity to thermal degradation .

- 1-Cbz-amino-2-Boc-amino-isopentane: No specific storage data, but Cbz groups typically require protection from light and moisture .

Commercial Availability

Biological Activity

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound features a protected amine group (Boc) and a Z-configured amino group, which may influence its interaction with biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions to yield the active amine.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor in various biochemical pathways. The following sections summarize key findings from relevant studies.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4), which is linked to the enhancement of incretin hormones, has been shown to augment biological activity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (human cervix carcinoma) | TBD |

| Related Compound 1 | L1210 (murine leukemia) | 9.6 ± 0.7 |

| Related Compound 2 | CEM (human T-lymphocyte) | TBD |

These results suggest that modifications to the amino acid structure can lead to varying levels of potency against different cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that stereoisomers of similar compounds demonstrate varying inhibition potencies:

| Compound Type | AChE Inhibition Potency | BChE Inhibition Potency |

|---|---|---|

| S-enantiomer | Higher than R-enantiomer | Moderate |

| R-enantiomer | Lower than S-enantiomer | Moderate |

This stereoselectivity indicates that the (S) configuration may enhance binding affinity to these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of in vitro studies evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent response with significant reductions in cell viability at higher concentrations.

- Neuroprotective Effects : Research examining the neuroprotective properties of structurally related compounds suggests that they may mitigate oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a critical role.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, and how can stereochemical integrity be maintained?

- Methodological Answer : The compound is synthesized via stepwise protection of amino groups. First, the primary amine (position 4) is protected with a Z-group (benzyloxycarbonyl) via carbamate formation under basic conditions (e.g., NaHCO₃). The secondary amine (position 2) is then Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like THF. Chiral integrity at the S-configuration is maintained by employing low temperatures (0–4°C) and avoiding strong acids/bases during protection steps. Enantiomeric purity can be verified via chiral HPLC or optical rotation analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies Boc (δ ~1.4 ppm for tert-butyl) and Z-group (δ ~5.1 ppm for benzyl CH₂) signals. The hydroxyl proton (position 1) may appear as a broad peak (~3.5 ppm).

- IR : Confirm carbamate C=O stretches (Boc: ~1680–1720 cm⁻¹; Z: ~1700–1750 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺).

Contradictions (e.g., unexpected splitting in NMR) can be resolved by comparing with computational simulations (DFT) or repeating under anhydrous conditions to exclude solvent artifacts .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture to prevent Boc-group hydrolysis. Stability tests via TLC or HPLC every 6 months are advised to monitor degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of Boc and Z protecting groups during downstream reactions?

- Methodological Answer :

- Boc Group : Acid-labile (cleaved with TFA/HCl in DCM). Avoid prolonged exposure to acids during Z-group retention.

- Z Group : Removed via hydrogenolysis (H₂/Pd-C) or HBr/HOAc. Ensure reaction pH >4 to prevent premature Boc deprotection.

Orthogonal deprotection can be achieved by sequential treatment: first Z-group hydrogenolysis, followed by Boc cleavage with mild acids .

Q. What strategies mitigate racemization at the chiral center during synthesis or functionalization?

- Methodological Answer : Racemization is minimized by:

- Using coupling agents like HATU/DIPEA that reduce base strength.

- Conducting reactions at ≤0°C.

- Avoiding prolonged heating; microwave-assisted synthesis at controlled temperatures (40–60°C) can accelerate reactions without compromising stereochemistry. Chiral derivatization (e.g., Marfey’s reagent) post-synthesis confirms enantiopurity .

Q. How can by-products from incomplete protection/deprotection be identified and removed?

- Methodological Answer :

- Analytical Tools : LC-MS monitors reaction progress; impurities (e.g., mono-protected intermediates) are identified via [M+H]⁺ shifts.

- Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the target compound. Fractions are analyzed by TLC (Rf comparison) .

Q. What solvents are compatible with this compound, and how does solubility affect reaction design?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). For reactions requiring aqueous conditions (e.g., enzymatic coupling), use water-miscible co-solvents (THF/water mixtures). Solubility tests via NMR (in deuterated solvents) pre-screen compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.